Enhanced Enzymatic Reaction Rate and Altered Product Specificity vs. 15(S)-HETE
Methylation of the carboxylate group of 15(S)-HETE significantly alters its interaction with 15-lipoxygenase (15-LOX). In enzymatic assays, the methyl ester derivative exhibits an augmented reaction rate compared to the free acid 15(S)-HETE [1]. Furthermore, this modification shifts the reaction's product specificity strongly toward 5S-lipoxygenation, a different regiochemical outcome than the standard 15-lipoxygenation observed with the non-esterified substrate .
| Evidence Dimension | Enzymatic reaction rate and product specificity |
|---|---|
| Target Compound Data | Augmented reaction rate; major shift in product specificity toward 5S-lipoxygenation [1]. |
| Comparator Or Baseline | 15(S)-HETE (free acid) |
| Quantified Difference | Reaction rate is augmented (non-quantitative increase) and product specificity is shifted (qualitative change in enzymatic outcome) [1]. |
| Conditions | Assay using wild-type and mutant 15-lipoxygenases [1]. |
Why This Matters
Demonstrates that the methyl ester is not a biologically inert analog; its distinct interaction with key enzymes in the arachidonic acid cascade must be accounted for in experimental design and data interpretation.
- [1] K. Schwarz, S. Borngräber, M. Anton, & H. Kuhn. (1998). Probing the substrate alignment at the active site of 15-lipoxygenases by targeted substrate modification and site-directed mutagenesis. Evidence for an inverse substrate orientation. *Biochemistry*, 37(44), 15327-15335. View Source
